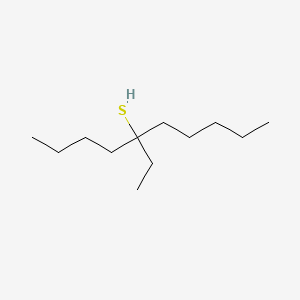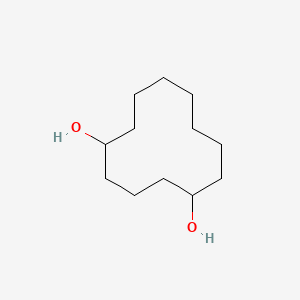
1,5-Cyclododecanediol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,5-Cyclododecanediol is an organic compound with the chemical formula C12H24O2. It is a diol, meaning it contains two hydroxyl groups (-OH) attached to a cyclododecane ring. This compound is a colorless to yellow solid and is soluble in water and some organic solvents .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 1,5-Cyclododecanediol can be synthesized through various methods. One common method involves the hydrogenation of cyclododecatriene in the presence of a catalyst. The reaction typically occurs under high pressure and temperature conditions. Another method involves the reduction of cyclododecanone using reducing agents such as sodium borohydride or lithium aluminum hydride .
Industrial Production Methods: Industrial production of this compound often involves a distillation step at temperatures between 150°C and 230°C to obtain a substantially pure mixture of cyclododecanediol isomers .
Analyse Des Réactions Chimiques
Types of Reactions: 1,5-Cyclododecanediol undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide can oxidize this compound to form cyclododecanedione.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride can reduce cyclododecanone to this compound.
Substitution: Halogenation reactions can occur with reagents like thionyl chloride, leading to the formation of halogenated derivatives.
Major Products Formed:
- Oxidation of this compound typically yields cyclododecanedione.
- Reduction of cyclododecanone results in the formation of this compound.
- Substitution reactions can produce various halogenated cyclododecanediol derivatives .
Applications De Recherche Scientifique
1,5-Cyclododecanediol has several applications in scientific research, including:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including polymers and surfactants.
Biology: It serves as a building block for the synthesis of biologically active molecules.
Medicine: It is used in the development of pharmaceutical compounds and drug delivery systems.
Industry: It is employed in the production of lubricants, adhesives, and mold release agents
Mécanisme D'action
The mechanism of action of 1,5-Cyclododecanediol involves its interaction with specific molecular targets and pathways. The hydroxyl groups in the compound can form hydrogen bonds with other molecules, influencing their reactivity and stability. In biological systems, it may interact with enzymes and receptors, modulating their activity and leading to various physiological effects .
Comparaison Avec Des Composés Similaires
1,2-Cyclododecanediol: Another diol with hydroxyl groups at different positions on the cyclododecane ring.
1,4-Cyclododecanediol: Similar structure but with hydroxyl groups at the 1 and 4 positions.
1,6-Cyclododecanediol: Hydroxyl groups at the 1 and 6 positions.
Comparison: 1,5-Cyclododecanediol is unique due to the specific positioning of its hydroxyl groups, which can influence its chemical reactivity and physical properties. Compared to 1,2-Cyclododecanediol and 1,4-Cyclododecanediol, this compound may exhibit different solubility, melting points, and reactivity in chemical reactions .
Propriétés
Numéro CAS |
13474-05-0 |
|---|---|
Formule moléculaire |
C12H24O2 |
Poids moléculaire |
200.32 g/mol |
Nom IUPAC |
cyclododecane-1,5-diol |
InChI |
InChI=1S/C12H24O2/c13-11-7-4-2-1-3-5-8-12(14)10-6-9-11/h11-14H,1-10H2 |
Clé InChI |
JCHGLCILVPYMQG-UHFFFAOYSA-N |
SMILES canonique |
C1CCCC(CCCC(CCC1)O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


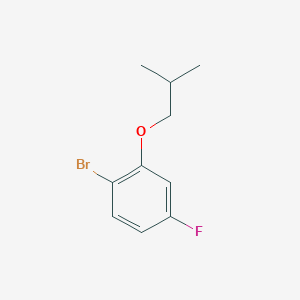
![Tert-butyl 4-[2-(azetidin-1-yl)acetyl]piperazine-1-carboxylate](/img/structure/B12641180.png)
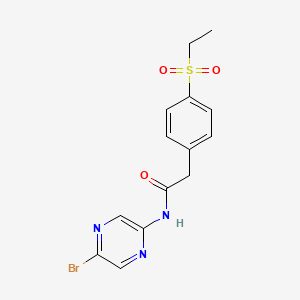
![Benzenesulfonamide, 4-methoxy-N-[2-(methoxymethyl)phenyl]-3-(1-piperazinyl)-](/img/structure/B12641199.png)
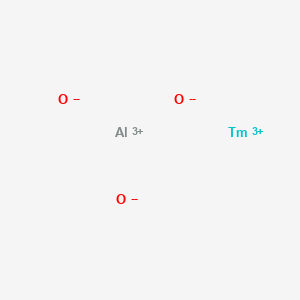
![3-[18-(2-carboxyethyl)-8,13-bis(1-hydroxyethyl)-3,7,12,17-tetramethylporphyrin-21,24-diid-2-yl]propanoic acid;iron(3+);chloride](/img/structure/B12641203.png)
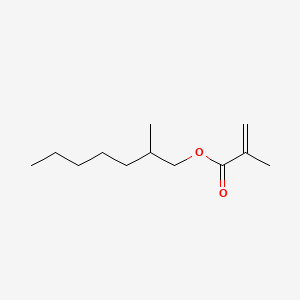
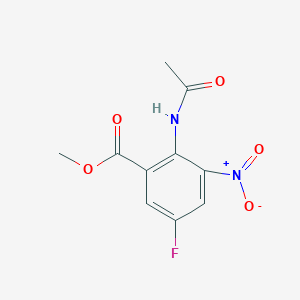
![N-[2-methoxy-4-(1-propan-2-ylpiperidin-4-yl)phenyl]formamide](/img/structure/B12641220.png)
![2,6-Dimethyl-4-([1,2,4]triazolo[1,5-a]pyrimidin-7-yl)morpholine](/img/structure/B12641224.png)
![4-(4-Chloro-3-fluorophenyl)spiro[4-azatricyclo[5.2.1.02,6]dec-8-ene-10,1'-cyclopropane]-3,5-dione](/img/structure/B12641228.png)
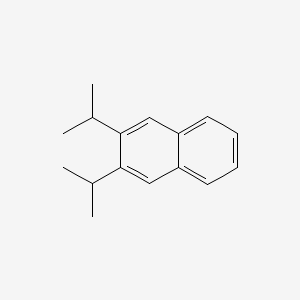
![1H-Pyrrolo[2,3-b]pyridine-1-carboxylic acid, 5-bromo-6-methyl-, 1,1-dimethylethyl ester](/img/structure/B12641236.png)
